molecular formula C10H8BrNO B3268984 8-Bromo-4-methylquinolin-2(1h)-one CAS No. 500700-03-8

8-Bromo-4-methylquinolin-2(1h)-one

Cat. No.: B3268984
CAS No.: 500700-03-8
M. Wt: 238.08 g/mol
InChI Key: XYWCXYAAHSDBRF-UHFFFAOYSA-N
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Description

8-Bromo-4-methylquinolin-2(1H)-one (CAS 500700-03-8) is a brominated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile building block for the development of novel bioactive molecules . Quinoline-based compounds, like this one, are considered "privileged structures" in drug discovery due to their wide range of pharmacological activities . They are extensively investigated as core scaffolds for the development of potential anticancer agents. Research indicates that quinoline derivatives can act through multiple mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Some well-known quinoline alkaloids, such as camptothecin, are potent topoisomerase inhibitors, underscoring the value of this chemical class in oncology research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWCXYAAHSDBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Bromo 4 Methylquinolin 2 1h One and Analogous Quinolone Architectures

Classical Cyclization Approaches to the Quinolone Core

Traditional methods for synthesizing the quinolone ring system have been foundational in organic chemistry. These approaches, including the Knorr and Friedländer syntheses, continue to be relevant due to their reliability and adaptability.

Knorr Cyclization Pathways for 2(1H)-Quinolones: Detailed Mechanistic Investigations and Optimization

The Knorr quinoline (B57606) synthesis, first described by Ludwig Knorr in 1886, is a powerful method for converting β-ketoanilides into 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2(1H)-quinolones. wikipedia.orgsynarchive.com The reaction is typically carried out using a strong acid, such as sulfuric acid, to facilitate intramolecular cyclization. wikipedia.orgsynarchive.com

The initial step in the Knorr synthesis involves the condensation of a β-keto ester with a substituted aniline (B41778). chempedia.info For the synthesis of the target molecule, 8-Bromo-4-methylquinolin-2(1H)-one, this would involve the reaction of a substituted aniline, such as 2-bromoaniline, with a β-keto ester like ethyl acetoacetate (B1235776). iipseries.org The reaction between anilines and β-ketoesters can lead to the formation of 4-hydroxyquinolines via a Schiff base intermediate, a process known as the Conrad-Limpach quinoline synthesis. iipseries.org

A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one highlighted the importance of optimizing reaction conditions to favor the formation of the desired anilide over the alternative crotonate. researchgate.net This optimization is crucial for achieving high yields of the final quinolone product. The reaction of various anilines with β-keto amides has also been explored as a convenient route to a range of 4-quinolone derivatives. nih.gov

Table 1: Examples of Condensation Reactions for Quinolone Synthesis

Aniline DerivativeCarbonyl CompoundProduct TypeReference
4-Bromoaniline (B143363)β-keto esters6-Bromoquinolin-2(1H)-one researchgate.net
Substituted anilinesDiethyl acetylsuccinateQuinolone-3-acetic acids researchgate.net
2-BromoanilineAcrolein diethyl acetal8-Bromoquinoline (B100496) chemicalbook.com

The second stage of the Knorr synthesis is the intramolecular cyclization of the intermediate anilide to form the quinolone ring. chempedia.info This step is typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA). wikipedia.org The mechanism involves an electrophilic aromatic substitution followed by the elimination of water. wikipedia.org

Research has shown that the reaction conditions can influence the final product. For example, using a large excess of PPA with benzoylacetanilide leads to the formation of a 2-hydroxyquinoline (B72897), while smaller amounts of PPA can result in a competing reaction that forms a 4-hydroxyquinoline. wikipedia.org Triflic acid has also been recommended as an effective catalyst for Knorr cyclizations. wikipedia.org More recent developments include the use of triflic anhydride (B1165640) to promote the intramolecular cyclization of N-aryl cinnamides, providing access to polysubstituted quinolin-2(1H)-ones under mild conditions. researchgate.netorganic-chemistry.org Additionally, N-chlorosuccinimide (NCS) has been utilized to mediate intramolecular cyclization reactions to form indolo[2,3-b]quinolone core structures. mdpi.comnih.gov

Friedländer Synthesis and its Adaptations for Quinolone Derivatization

The Friedländer synthesis, discovered by Paul Friedländer in 1882, is a versatile reaction that involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive methylene (B1212753) group to form quinoline derivatives. nih.govwikipedia.orgorganicreactions.org This method is valued for its operational simplicity and the accessibility of starting materials. jk-sci.com The reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgwikipedia.org

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an aldol (B89426) addition followed by dehydration and imine formation. wikipedia.org The second pathway begins with the formation of a Schiff base, followed by an aldol reaction and subsequent elimination. wikipedia.org Variations of the Friedländer reaction include the Pfitzinger reaction, which starts from isatin, and the Niementowski quinoline synthesis, which uses anthranilic acid. wikipedia.orgwikipedia.org

While the classical Friedländer synthesis yields quinolines, adaptations can be made to produce quinolones. For instance, the reaction of 2-aminobenzophenones with ethyl acetoacetate over catalysts like montmorillonite (B579905) K-10 or nano-crystalline sulfated zirconia has been shown to produce substituted quinolines. researchgate.net Modern approaches have also focused on making the process more environmentally friendly, for example, by using in situ reduction of o-nitroarylcarbaldehydes to o-aminoarylcarbaldehydes followed by condensation. organic-chemistry.org

Table 2: Catalysts and Conditions for Friedländer Synthesis

CatalystReaction ConditionsReactant TypesReference
Trifluoroacetic acid, p-toluenesulfonic acid, iodine, Lewis acidsVaries2-aminobenzaldehydes and ketones wikipedia.org
Iron powder, aqueous HCl, KOHIn situ reduction followed by condensationo-nitroarylcarbaldehydes and ketones/aldehydes organic-chemistry.org
Amberlyst-15 resinRefluxing ethanol (B145695)Friedländer components nih.gov
Montmorillonite K-10, zeolite, nano SZEthanol reflux2-aminoarylketones and β-keto esters researchgate.net

Synthesis via Cyclocondensation of Isatoic Anhydride with Carbonyl Compounds

Isatoic anhydride is a versatile building block for the synthesis of various heterocyclic compounds, including quinolones and quinazolinones. researchgate.netacs.org The reaction of isatoic anhydride with the enolate of a carbonyl compound, such as ethyl acetoacetate, provides a route to substituted quinolines. researchgate.netnih.gov

A two-step synthesis has been developed for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives starting from commercially available 2-aminobenzoic acids. nih.gov In the first step, the 2-aminobenzoic acid is converted to isatoic anhydride using triphosgene (B27547). researchgate.netnih.gov Subsequently, the isatoic anhydride is reacted with the sodium enolate of ethyl acetoacetate to form the substituted quinoline. researchgate.netnih.gov Isatoic anhydride can also be used in one-pot syntheses of quinazoline-2,4-dione derivatives by reacting it with a primary amine, followed by treatment with triphosgene and a base. google.com

Modern Synthetic Strategies and Functionalization Techniques

Recent advancements in synthetic chemistry have provided new tools for the construction and functionalization of quinolone rings, often offering milder reaction conditions and greater functional group tolerance. mdpi.com

Palladium-catalyzed reactions have emerged as a powerful strategy. One such method involves the oxidative annulation of acrylamide (B121943) with strained arynes to produce a variety of quinolones in high yields. mdpi.com Another palladium-catalyzed approach is a carbonylative Sonogashira/cyclization sequence using 2-iodoanilines and alkynes, with molybdenum hexacarbonyl as a solid source of carbon monoxide. mdpi.comresearchgate.net This method has protocols for both rapid microwave-assisted synthesis and room-temperature reactions for sensitive substrates. mdpi.com

Ruthenium-catalyzed cyclization of anilides with propiolates or acrylates has also been described as an efficient route to 2-quinolinones with diverse functional groups. acs.org Furthermore, modern techniques focus on the direct functionalization of the quinolone core. For example, substitutions at the C-6 and C-8 positions are often explored to develop more effective compounds. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions in Brominated Quinolone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of brominated quinolones. nih.govresearchgate.netnobelprize.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions with high functional group tolerance, making them invaluable in the construction of complex molecular architectures. nih.govresearchgate.netnobelprize.org

Suzuki-Miyaura Coupling for Aryl Substitution at the Bromine Position

The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed process for forming carbon-carbon bonds. nobelprize.orgmdpi.com It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nobelprize.orgyoutube.comrsc.org This methodology has been successfully applied to the arylation of brominated quinolones, enabling the introduction of various aryl groups at the bromine-substituted position. nih.govmdpi.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.comyoutube.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the use of Pd(dppf)Cl2 as a catalyst in a biphasic system of toluene (B28343) and water with Na2CO3 as the base has been shown to be effective for the coupling of brominated quinazolines with boronic esters. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Arylating Brominated Heterocycles

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl2Na2CO3Toluene/Water115High mdpi.com
Pd(OAc)2/PPh3NaOAcDMF100Moderate to Good nih.gov
Pd(PPh3)4BaseVariousVariousGood youtube.com

This table presents a selection of reported conditions and is not exhaustive.

The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups makes it particularly suitable for the late-stage functionalization of complex molecules, including those with the quinolone scaffold. rsc.orgacs.org

Stille Coupling in the Construction of Substituted Quinolones

The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orgsynarchive.com This reaction is known for its versatility, as very few limitations exist on the nature of the organic groups (R-groups) that can be coupled. organic-chemistry.org

The mechanism of the Stille coupling involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. libretexts.org While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.org

Despite this, the Stille coupling has been employed in the synthesis of substituted quinolones. For example, it has been utilized for the prenylation of naphthoquinones, demonstrating its utility in introducing complex alkyl groups. researchgate.net The reaction conditions can be optimized by the addition of co-catalysts like copper(I) salts, which can have a synergic effect. organic-chemistry.org

Table 2: Comparison of Suzuki-Miyaura and Stille Coupling Reactions

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, esters)Organotin compounds (organostannanes)
Toxicity of Reagent Generally low toxicityHigh toxicity
Reaction Conditions Mild, often aqueous conditions possibleGenerally mild, but can require anhydrous conditions
Functional Group Tolerance ExcellentVery good

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for Quinolone Hybrid Formation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective click chemistry reaction that forms a 1,4-disubstituted 1,2,3-triazole from an azide (B81097) and a terminal alkyne. uaz.edu.mxnih.govbeilstein-journals.orgnih.govwikipedia.org This reaction has emerged as a powerful tool for creating hybrid molecules by linking different pharmacophores, including the quinolone nucleus. uaz.edu.mx

The synthesis of quinolone-triazole hybrids often involves the preparation of a quinolone intermediate containing either an azide or an alkyne functionality. uaz.edu.mx This intermediate is then reacted with a corresponding alkyne or azide-functionalized molecule in the presence of a copper(I) catalyst. uaz.edu.mx The copper(I) catalyst can be generated in situ from a copper(II) salt, such as CuSO4, with a reducing agent like sodium ascorbate. uaz.edu.mxwikipedia.org

This strategy has been successfully used to synthesize a library of fluoroquinolones coupled to 1,2,3-triazoles. uaz.edu.mx The reaction can be performed under conventional heating or, more efficiently, using microwave irradiation, which significantly reduces reaction times and often improves yields. uaz.edu.mx The CuAAC reaction is known for its high functional group tolerance and can be performed in various solvents, including aqueous solutions. nih.govwikipedia.org

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. conicet.gov.arbenthamdirect.comresearchgate.netnih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. conicet.gov.ar

In the context of quinolone synthesis, microwave irradiation has been successfully applied to various reaction types, including cyclization and cross-coupling reactions. conicet.gov.arresearchgate.net For instance, the synthesis of ethyl-quinolon-4-one-3-carboxylates from anilines and diethyl-ethoxymethylenmalonate, a reaction that typically requires prolonged heating, can be completed in minutes with excellent yields under microwave conditions. conicet.gov.ar

Microwave assistance has also proven beneficial for the CuAAC reaction in the synthesis of quinolone-triazole hybrids, with reactions reaching completion in as little as 10 minutes at 140°C, yielding products in the 47–93% range. uaz.edu.mx This efficiency makes MAOS a highly attractive method for the rapid generation of libraries of quinolone derivatives for biological screening. benthamdirect.comnih.gov

Precursor Development and Strategic Intermediates in Complex Synthetic Cascades

The synthesis of complex quinolone architectures often relies on the strategic preparation of key precursors and intermediates. These molecules are designed to facilitate subsequent reaction cascades, leading to the desired final products with high efficiency and control over substitution patterns.

Synthesis and Utilization of Brominated and Methylated Aniline Precursors

Brominated and methylated anilines are crucial starting materials for the synthesis of quinolones like this compound. The positions of the bromo and methyl substituents on the aniline ring dictate the final substitution pattern of the quinolone core.

One common route to quinolin-2(1H)-ones is the Knorr synthesis, which involves the condensation of a β-keto ester with an aniline derivative. researchgate.net For example, the reaction of 4-bromoaniline with an appropriate β-keto ester can lead to the formation of a 6-bromoquinolin-2(1H)-one derivative. researchgate.net The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, which can then undergo further nucleophilic substitution reactions. mdpi.com The synthesis of 8-hydroxyquinolines can be achieved through the reaction of 2-aminophenols with acrolein derivatives. rsc.org The bromination of 8-hydroxyquinoline (B1678124) can be achieved using N-bromosuccinimide (NBS). mdpi.com The synthesis of 8-bromoquinoline itself can be accomplished through various methods, including the reaction of 8-quinolineboronic acid with CuBr2. chemicalbook.com

Role of Quinoline N-Oxides in the Formation of 2(1H)-Quinolones

Quinoline N-oxides have emerged as versatile starting materials for the synthesis of functionalized quinolines, including the medicinally important 2(1H)-quinolone scaffold. nih.govrsc.org These N-oxides can be readily prepared by treating the corresponding quinolines with oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov The presence of the N-oxide functionality activates the quinoline ring, facilitating various transformations that are otherwise challenging.

One prominent application of quinoline N-oxides is in C-H activation reactions. For instance, Rh-catalyzed C-H activation of a quinoline-N-oxide can lead to the generation of 8-functionalized quinoline derivatives. nih.gov This process involves a series of steps including remote C-H bond activation, alkyne insertion, and intramolecular oxygen atom transfer. nih.gov

Furthermore, quinoline N-oxides are key intermediates in the synthesis of quinolin-2(1H)-ones through photocatalytic methods. An unconventional and efficient approach involves the use of visible light to mediate the transformation of quinoline N-oxides into quinolin-2(1H)-ones. rsc.orgresearchgate.net This reagent-free, atom-economical method operates with low catalyst loading and produces high yields without undesirable by-products, presenting a greener alternative to conventional synthetic routes. rsc.org The robustness of this photocatalytic methodology has been demonstrated by its successful scale-up to the gram scale. rsc.org

The functionalization of quinoline N-oxides is not limited to the formation of the quinolone core itself but extends to the introduction of various substituents at different positions of the quinoline ring. sioc-journal.cn For example, a regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea, activated by triflic anhydride, allows for the synthesis of quinoline-2-thiones in very good yields. organic-chemistry.org

The following table summarizes the transformation of select quinoline N-oxides to their corresponding 2(1H)-quinolone derivatives.

Starting Material (Quinoline N-Oxide)Product (2(1H)-Quinolone)Catalyst/ReagentReference
Quinoline N-oxideQuinolin-2(1H)-oneVisible light/photocatalyst rsc.org
4-Aryl-quinoline N-oxide4-Aryl-quinolin-2(1H)-onem-CPBA, then amidation nih.gov
Substituted quinoline N-oxide8-Functionalized quinoline derivativeRh-catalyst nih.gov

Transformation of Coumarin (B35378) Derivatives into Quinolone Structures

The structural similarity between coumarins (benzopyran-2-ones) and quinolones (quinolin-2-ones) has inspired the development of synthetic routes to convert the former into the latter. This transformation typically involves the opening of the lactone (ester) ring of the coumarin and subsequent cyclization with a nitrogen source.

A straightforward method involves the reaction of a coumarin with a hydrazine (B178648) hydrate (B1144303). For example, the reaction of coumarin with an excess of hydrazine hydrate in refluxing ethanol yields 1-amino-2-quinolone. researchgate.netscispace.com This N-amino-2-quinolone can then be further functionalized. researchgate.netscispace.com

Another strategy involves a multicomponent reaction. An efficient one-pot synthesis of coumarin-fused dihydroquinolines can be achieved from the reaction of 4-hydroxycoumarin, an aldehyde, and an aromatic amine, using bismuth(III) triflate as a catalyst. rsc.org These coumarin-fused dihydroquinolines can then be selectively converted to quinoline-3-carboxylic acid derivatives by ring-opening of the coumarin moiety followed by aromatization, typically using sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.org

The synthesis of N-[2-(8-methoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones showcases a more complex transformation where a coumarin moiety is linked to a quinolone. nih.govnih.gov In these syntheses, a bromoacetyl coumarin derivative is reacted with a quinolone to form the target hybrid molecule. nih.govnih.gov

The table below outlines several transformations of coumarin derivatives into quinolone structures.

Starting Coumarin DerivativeReagentsProductReference
CoumarinHydrazine hydrate, Ethanol1-Amino-2-quinolone researchgate.netscispace.com
4-Hydroxycoumarin, Aldehyde, Aromatic amineBi(OTf)₃, then NaOH/DMSOQuinoline-3-carboxylic acid derivative rsc.org
3-(Bromoacetyl-8-methoxy) coumarinQuinolone, NaHCO₃, DMFN-[2-(8-methoxy-2-oxo-2H-chromen-2-one)acetyl]quinolone nih.gov

Chemical Reactivity and Derivatization Studies of the 8 Bromo 4 Methylquinolin 2 1h One Scaffold

Electrophilic Aromatic Substitution Patterns on the Quinolone Core

The quinolone ring system is a bicyclic heteroaromatic compound, and its reactivity towards electrophiles is influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group in the pyridinone ring. This generally deactivates the entire ring system towards electrophilic attack compared to benzene (B151609). However, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, which is more electron-rich than the pyridinone ring.

Influence of Substituents on Regioselectivity (e.g., at 5- and 8-positions)

In the case of 8-Bromo-4-methylquinolin-2(1H)-one, the regioselectivity of further electrophilic aromatic substitution is dictated by the combined electronic effects of the existing substituents. The benzene ring (positions 5, 6, 7, and 8) is the primary site for these reactions.

The directing effects of the substituents are as follows:

The lactam ring: The amide functionality within the pyridinone ring acts as a deactivating group for electrophilic substitution on the adjacent benzene ring.

The 8-Bromo group: The bromine atom is a deactivating, ortho-, para- directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. Since it is at position 8, it directs incoming electrophiles to positions 7 (ortho) and 6 (para).

The 4-Methyl group: This group on the pyridinone ring has a minor electronic influence on the benzene ring.

Considering that the 8-position is already occupied, further electrophilic attack is most likely to occur at the 5- and 7-positions of the quinolone core. The stability of the resulting carbocation intermediate (arenium ion) is a key factor in determining the final product distribution. In many quinoline (B57606) systems, electrophilic substitution favors the 5- and 8-positions due to the formation of more stable intermediates where the positive charge can be delocalized without disrupting the aromaticity of the pyridine (B92270) ring. mdpi.com Given that the 8-position is blocked by a bromine atom, the 5-position becomes a highly probable site for substitution.

Studies on the bromination of 2-methylquinolin-4(1H)-ones have shown that the position of halogenation is dependent on the nature of other substituents on the ring. nih.gov For instance, depending on the substituent at the C(3) position, bromination can occur on the C(2)-methyl group or at the C(3) and C(6) positions of the quinolone ring. nih.gov

Catalytic Effects on Bromination and Other Electrophilic Transformations

The efficiency and regioselectivity of electrophilic substitution reactions on the quinolone scaffold can be significantly influenced by the choice of catalyst.

For bromination reactions, various reagents and conditions have been explored. The use of molecular bromine (Br₂) in glacial acetic acid or N-bromosuccinimide (NBS) in chloroform (B151607) are common methods. nih.gov It has been observed that altering reagents, solvents, or adding catalysts like benzoyl peroxide often has a minimal effect on the qualitative composition of the products but can influence the reaction yields. nih.gov In some cases, theoretical and experimental studies on regioselective electrophilic aromatic bromination have been conducted to better predict outcomes. nih.govmdpi.com

For other electrophilic transformations, such as the synthesis of 4-hydroxy-2-quinolone analogues, catalysts like bismuth(III) chloride (BiCl₃) have been employed effectively, particularly under microwave irradiation, which represents a green chemistry approach. nih.gov

Nucleophilic Substitution Reactions and Their Synthetic Utility

The quinolin-2(1H)-one scaffold can be functionalized through nucleophilic substitution reactions, particularly when a good leaving group, such as a halogen, is present at a reactive position like C4.

Reactivity of Halogen Substituents (e.g., 4-chloro group) in Nucleophilic Displacements

The 4-chloro derivative, 8-bromo-4-chloro-2-methoxy-4-methylquinoline, which can be synthesized from this compound, is a key intermediate for nucleophilic substitution reactions. The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused aromatic system. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a versatile route to a range of 4-substituted quinoline derivatives. Studies on the analogous 4-chloro-8-methylquinolin-2(1H)-one have demonstrated its utility as a precursor for various new derivatives. mdpi.com

Preparation of Hydrazino, Azido (B1232118), and Amino Derivatives

The activated 4-chloro group is readily displaced by nitrogen-based nucleophiles, enabling the synthesis of hydrazino, azido, and amino derivatives, which are valuable synthons for constructing more complex heterocyclic systems.

A study on 4-chloro-8-methylquinolin-2(1H)-one outlined the successful synthesis of these derivatives. mdpi.com

Hydrazino derivatives are prepared by reacting the 4-chloro compound with hydrazine (B178648) hydrate (B1144303). These hydrazinoquinolones can undergo further reactions, such as autoxidation, to form more complex fused ring systems like pyridazino[4,3-c:5,6-c′]diquinolines. mdpi.com

Azido derivatives are synthesized by treating the 4-chloro precursor with sodium azide (B81097).

Amino derivatives can be obtained through a multi-step process involving the formation of a phosphazene intermediate followed by hydrolysis. mdpi.com

The following table summarizes the synthesis of these derivatives from a 4-chloro-8-methylquinoline (B97423) precursor.

PrecursorReagentProductReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrate4-Hydrazino-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium azide4-Azido-8-methylquinolin-2(1H)-one mdpi.com
4-Chloro-8-methylquinolin-2(1H)-one1. Triphenylphosphine, CCl₄2. HCl4-Amino-8-methylquinolin-2(1H)-one mdpi.com

Thiation and other Chalcogenation Reactions

Thiation, the conversion of a carbonyl group to a thiocarbonyl group, is another important derivatization of the quinolin-2(1H)-one scaffold. This is typically achieved using reagents like phosphorus pentasulfide (P₂S₅). The resulting quinoline-2(1H)-thiones are versatile intermediates for further synthetic transformations. For example, 4-chloro-8-methylquinoline-2(1H)-thione can be prepared and subsequently used in nucleophilic substitution reactions similar to its oxo-analogue. mdpi.com

Furthermore, the introduction of other chalcogens like selenium has been reported in quinoline chemistry. While not specific to the title compound, electrophilic cyclization of N-(2-alkynyl)anilines using phenylselenyl bromide (PhSeBr) has been shown to produce 3-(phenylselenyl)quinolines, indicating the feasibility of incorporating selenium into the quinoline framework.

Functional Group Transformations and Modifications

The presence of distinct functional groups—a methyl group, a bromine atom, and the quinolinone core itself—on the this compound molecule provides multiple avenues for chemical modification. These transformations are key to developing a library of derivatives for further investigation.

Derivatization Strategies at the Methyl Group (e.g., oxidation to carbaldehyde)

The methyl group at the C4 position of the quinolinone ring is a versatile handle for introducing further complexity. One of the primary transformations is its oxidation to a carbaldehyde. Various methods have been developed for the chemoselective oxidation of methyl groups on quinoline and related heterocyclic systems. For instance, metal-free oxidation systems, such as those employing hypervalent iodine(III) reagents, have been shown to be effective for the synthesis of quinoline-4-carbaldehydes from 4-methylquinolines. researchgate.net These reactions often exhibit good functional group tolerance and high chemoselectivity, which are crucial when dealing with a multifunctional molecule like this compound. researchgate.net

Another approach involves aerobic oxidation, which is an environmentally benign method. Systems utilizing I2/DMSO/O2 have been developed for the metal-free and radical-free synthesis of heteroaromatic aldehydes from methyl groups. researchgate.net Additionally, electrochemical methods are emerging as a powerful tool for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This technique avoids the use of chemical oxidants and transition-metal catalysts, offering a green alternative. nih.gov

The resulting 4-formyl-8-bromoquinolin-2(1H)-one is a valuable intermediate. The aldehyde functionality can undergo a wide range of subsequent reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations, thereby enabling the introduction of a diverse array of substituents at this position.

Reactions Involving the Bromine Substituent as a Versatile Handle

The bromine atom at the C8 position is a key functional group that significantly influences the reactivity of the quinolinone scaffold and serves as a versatile point for modification. Bromination of quinoline derivatives is a well-established field, with various reagents and conditions available to achieve selective halogenation. researchgate.netacgpubs.org The reactivity of 2-methylquinolin-4(1H)-ones in bromination reactions has been studied, demonstrating that the direction of halogenation can be influenced by the nature of other substituents on the heterocycle. nuph.edu.ua

The bromo substituent can be readily displaced or participate in a variety of cross-coupling reactions, making it an invaluable tool for constructing more complex molecules. For example, palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at the C8 position. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution or other transformation pathways. For instance, reaction with sodium azide can introduce an azido group, which can be further transformed into an amino group. mdpi.com Such transformations dramatically expand the chemical space accessible from the this compound starting material.

Annulation and Heterocyclic Ring Formation on the Quinolone Skeleton

The quinolinone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These annulation reactions often lead to novel polycyclic structures with potentially interesting properties.

Synthesis of Fused Heterocyclic Systems (e.g., furo[3,2-c]quinolin-4-ones)

The synthesis of furo[3,2-c]quinolin-4-ones represents a significant extension of the quinolinone core. Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been shown to produce furo[3,2-c]quinolones. rsc.orgnih.gov This process involves a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.org Although the starting material in these studies is not this compound, the methodology provides a potential pathway for the synthesis of bromo-substituted furo[3,2-c]quinolin-4-ones.

The general approach to constructing fused rings often involves the introduction of a suitable functional group onto the quinolinone core, which can then participate in an intramolecular cyclization reaction. For example, a hydroxyl group at the C4 position is a common precursor for such cyclizations.

Ring Opening and Recyclization Reactions of Related Quinolone Precursors

Ring-opening and recyclization reactions of quinolone and related heterocyclic precursors offer another avenue for the synthesis of novel fused systems. For instance, 3-functionalized chromones, which share a γ-pyrone ring fused to a benzene ring with quinolones, can undergo ring opening upon reaction with nucleophiles. tandfonline.com This is often followed by a recyclization step to form new heterocyclic rings. tandfonline.com

These types of reactions, while not directly reported for this compound, illustrate the potential for the quinolinone ring itself to participate in transformative reactions. The γ-pyrone moiety in related structures can be opened by primary amines, leading to propenone derivatives which can then undergo further cyclization. tandfonline.com Such strategies could potentially be adapted to the quinolinone system to generate diverse and complex heterocyclic architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies for 8 Bromo 4 Methylquinolin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 8-Bromo-4-methylquinolin-2(1H)-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that reveal the proton and carbon frameworks of the molecule, respectively.

In the ¹H NMR spectrum of a related compound, 4-methylquinolin-2(1H)-one, distinct signals corresponding to different protons are observed. For instance, a singlet at 12.88 ppm is attributed to the N-H proton, while the aromatic protons appear in the range of 7.15 to 7.68 ppm. The methyl group protons at the C4 position typically resonate as a singlet around 2.52 ppm. rsc.org For this compound, the introduction of the bromine atom at the C8 position would influence the chemical shifts of the adjacent aromatic protons due to its electronic effects.

The ¹³C NMR spectrum of 4-methylquinolin-2(1H)-one shows a characteristic signal for the carbonyl carbon (C2) at approximately 164.56 ppm. rsc.org The carbon of the methyl group (C4-CH₃) appears at a much lower chemical shift, around 19.19 ppm. rsc.org The other aromatic and vinyl carbons resonate at intermediate chemical shifts. The presence of a bromine atom at C8 in this compound would cause a downfield shift for the C8 carbon and would also affect the chemical shifts of neighboring carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Quinolin-2(1H)-one Scaffold

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NH12.88-
C2-164.56
C3-H6.61120.43
C4-CH₃2.5219.19
C4a-124.35
C5-H7.68 (d, J=8.0 Hz)122.49
C6-H7.15-7.31 (m)130.50
C7-H7.50 (d, J=6.0 Hz)116.74
C8a-138.29
Note: Data is for the parent compound 4-methylquinolin-2(1H)-one and serves as a reference. rsc.org The presence of a bromine atom at the C8 position will alter the chemical shifts.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons.

The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon, and each aromatic proton to its directly attached carbon. This provides a direct and unambiguous assignment of protonated carbons.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as C2, C4, C4a, and C8a in the quinolinone ring. For example, the methyl protons at C4 would show an HMBC correlation to the C4 carbon, the C3 carbon, and the C4a carbon, thus confirming the position of the methyl group and the connectivity of the surrounding atoms. Similarly, correlations from the aromatic protons to the brominated carbon (C8) and other carbons in the benzene (B151609) ring would definitively establish the substitution pattern.

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. In the synthesis of quinolinone derivatives, ¹H NMR can be used to track the disappearance of starting materials and the appearance of the product, this compound. By taking spectra at different time intervals, one can determine the reaction kinetics and identify the formation of any transient intermediates or byproducts. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is a rapid and effective method for identifying the key functional groups present in this compound.

The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band in the region of 1650-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the amide group in the quinolinone ring. The N-H stretching vibration of the amide is expected to appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are observed in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond would give rise to a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-HStretch3200-3400 (broad)
C=O (Amide)Stretch1650-1690 (strong)
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450-1600
C-BrStretch500-600

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula of C₁₀H₈BrNO. sigmaaldrich.com

A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. youtube.comdocbrown.infodocbrown.info This is due to the natural isotopic abundance of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. youtube.comdocbrown.infodocbrown.info

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound would likely involve the loss of the bromine atom, leading to a significant fragment ion. Other common fragmentation pathways could include the loss of a methyl radical or carbon monoxide from the quinolinone ring system. Analysis of these fragmentation patterns helps to piece together the structure of the molecule.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed electron density map, from which the exact positions of all atoms, bond lengths, and bond angles can be determined. mdpi.com

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of "this compound," providing robust methods for monitoring reaction progress, isolating the target compound, and assessing its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique widely used to monitor the progress of chemical reactions. advion.com In the synthesis of quinolinone derivatives, TLC allows chemists to quickly determine the consumption of starting materials and the formation of products. libretexts.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation allows for the visualization of distinct spots corresponding to the starting materials, intermediates, and the final product. rochester.edu

For monitoring the synthesis of "this compound," a typical procedure would involve spotting the reaction mixture alongside the starting materials on the same TLC plate. The progress of the reaction is observed by the diminishing intensity of the starting material spots and the appearance and intensification of a new spot corresponding to the product. libretexts.org Visualization of the spots is often achieved under UV light, as quinolinone derivatives are typically UV-active. sapub.org Staining with reagents like iodine can also be used. rsc.org

A "cospot," where the reaction mixture and a standard of the starting material are spotted in the same lane, is a useful technique to confirm the identity of the spots, especially when the retention factors (Rf) are similar. rochester.edu The completion of the reaction is indicated when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org

The selection of an appropriate eluent system is crucial for effective separation. For quinolinone derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly employed. sapub.org The polarity of the solvent system is adjusted to achieve a target Rf value for the product, typically in the range of 0.3-0.4, to ensure good separation from other components. rochester.edu

Column Chromatography for Product Isolation and Purification

Following the completion of a reaction, column chromatography is a fundamental technique for the isolation and purification of the desired product from the crude reaction mixture. orgsyn.org This method operates on the same principles as TLC but on a larger scale, allowing for the separation of milligram to gram quantities of material.

In the purification of quinolinone derivatives like "this compound," silica gel is the most common stationary phase. mdpi.comorgsyn.org The crude product, often adsorbed onto a small amount of silica gel or another inert solid like Celite, is loaded onto the top of a packed column. orgsyn.org A solvent system, similar to the one optimized using TLC, is then passed through the column.

The components of the mixture move down the column at different rates, leading to their separation into bands. Fractions are collected sequentially, and the composition of each fraction is analyzed by TLC to identify those containing the pure product. orgsyn.org These fractions are then combined and the solvent evaporated to yield the purified compound.

For quinolinone derivatives, various solvent systems have been reported for effective purification. For instance, a gradient of methanol (B129727) in dichloromethane (B109758) has been used to purify N-(6-methoxypyridin-3-yl)quinolin-2-amine derivatives. mdpi.com In other cases, mixtures of chloroform (B151607) and methanol or ethyl acetate and hexane have been employed. nih.govacgpubs.org The choice of eluent depends on the specific polarity of the target compound and the impurities present.

Table 1: Column Chromatography Parameters for Quinolinone Derivatives

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
N-(6-methoxypyridin-3-yl)quinolin-2-amine derivativesSilica GelGradient of 0–6% MeOH/DCM mdpi.com
Caffeic acid-quinoline derivativesSilica GelCHCl₃/MeOH (95:5) nih.gov
5-bromo-8-nitroisoquinolineSilica GelDichloromethane/ethyl acetate (9:1 to 5:1) followed by dichloromethane/diethyl ether (9:1 to 4:1) orgsyn.org
4-(5-bromoquinolin-8-yloxy)phthalonitrileSilica GelEtOAc/hexane (1:3) acgpubs.org

This table presents examples of column chromatography conditions used for the purification of various quinoline (B57606) and isoquinoline (B145761) derivatives, illustrating the range of solvent systems that can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a synthesized compound with high precision and sensitivity. moca.net.ua It utilizes a column packed with a stationary phase and a liquid mobile phase that is pumped through the column at high pressure.

For the purity assessment of "this compound" and related compounds, a reversed-phase HPLC method is commonly used. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or a buffer solution. moca.net.ua

The sample is injected into the HPLC system, and as it passes through the column, the components are separated based on their hydrophobicity. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. A detector, typically a UV-Vis detector set at a wavelength where the analyte absorbs strongly, is used to monitor the eluent as it exits the column. moca.net.ua

The output from the detector is a chromatogram, which is a plot of detector response versus time. A pure compound will ideally show a single peak. The presence of additional peaks indicates the presence of impurities. rsc.org The purity of the sample can be quantified by integrating the area of each peak; the percentage purity is the area of the main peak divided by the total area of all peaks. nih.gov

In the analysis of quinoline derivatives, HPLC methods have been developed for the simultaneous determination of multiple compounds. moca.net.ua For example, a method using a C18 monolithic column with a mobile phase of acetonitrile and phosphate (B84403) buffer (pH 3) has been successfully employed for the separation of eight different fluoroquinolones. moca.net.ua The purity of synthesized quinoline-piperidine conjugates has been confirmed to be greater than 95% based on LC-MS analysis, a technique that couples HPLC with mass spectrometry for enhanced identification. nih.gov

Table 2: HPLC Parameters for the Analysis of Quinolone Derivatives

Compound ClassColumn TypeMobile PhaseDetectionPurity ConfirmedReference
Quinoline-piperidine conjugatesReversed PhaseNot specifiedLC-MS>95% nih.gov
8-Amino-quinoline derivativesNot specifiedNot specifiedHPLC≥95% nih.gov
FluoroquinolonesC18 MonolithicAcetonitrile-phosphate buffer (pH 3; 10 mM) (13:87, v/v)UV at 280 nmNot applicable (method development) moca.net.ua
BMX inhibitors (benzo[h] rsc.orgnih.govnaphthyridin-2(1H)-one derivatives)Not specifiedNot specifiedHPLC97.1% rsc.org

This table summarizes typical HPLC conditions and reported purity levels for various classes of quinoline and related heterocyclic compounds.

Computational and Theoretical Investigations of 8 Bromo 4 Methylquinolin 2 1h One and Its Derivatives

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is a widely used tool for determining the optimized geometries and electronic properties of molecules. In the context of 8-Bromo-4-methylquinolin-2(1H)-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed understanding of its three-dimensional structure. nih.govresearchgate.net

These calculations can precisely determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, in related quinoline (B57606) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. ekb.eg

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-2.00
HOMO-LUMO Gap (ΔE)4.25

Note: This data is for a representative 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine and is illustrative of the type of information obtained from FMO analysis. Specific values for this compound would require dedicated calculations. researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, using a color scale to indicate different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of intermediate potential.

For quinoline derivatives, MEP analysis can identify the most reactive sites. For example, in studies of various substituted quinolines, the negative potential is often localized over electronegative atoms like nitrogen and oxygen, while positive potentials are found on hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the sites of chemical reactions. nih.gov

Calculation of Global Reactivity Descriptors (e.g., Chemical Hardness and Softness)

Global reactivity descriptors are quantum chemical parameters derived from the energies of the frontier molecular orbitals. researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. Current time information in Pasuruan, ID. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Harder molecules have a larger energy gap and are less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is calculated as the negative of the average of the HOMO and LUMO energies.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors have been successfully used to understand the structure-reactivity relationships in various quinolinone derivatives. ekb.eg

Table 2: Illustrative Global Reactivity Descriptors for a Quinolinone Derivative

DescriptorFormulaRepresentative Value
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.125 eV
Chemical Softness (S)1 / η0.471 eV⁻¹
Electronegativity (χ)-(E_HOMO + E_LUMO) / 24.125 eV
Chemical Potential (μ)-4.125 eV
Electrophilicity Index (ω)μ² / (2η)3.99 eV

Note: The values are derived from the representative FMO data in Table 1 and are for illustrative purposes.

Theoretical Prediction and Validation of Spectroscopic Data (NMR, IR)

Computational methods, particularly DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a good degree of accuracy. frontiersin.org Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. For quinolinone derivatives, theoretical spectroscopic data have been shown to be in good agreement with experimental findings, providing valuable insights into their structural features. researchgate.net

Tautomerism Studies: Exploration of Keto-Enol Equilibrium and Energetic Preferences

Quinolin-2(1H)-ones can exist in a tautomeric equilibrium with their corresponding 2-hydroxyquinoline (B72897) forms (enol form). researchgate.net Computational studies are instrumental in investigating this keto-enol tautomerism by calculating the relative energies and stabilities of the different tautomers. researchgate.net Factors such as the nature and position of substituents, as well as the solvent environment, can influence the position of the tautomeric equilibrium. researchgate.net

For many quinolinone derivatives, the keto form is found to be the more stable tautomer, both in the gas phase and in various solvents. researchgate.net Theoretical calculations can determine the energy difference between the tautomers and the energy barrier for their interconversion, providing a detailed understanding of the tautomeric landscape. qub.ac.uk

Molecular Docking Simulations for Ligand-Protein Interaction Mechanisms (Non-Clinical Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov In a non-clinical context, molecular docking can be employed to explore the potential interactions of this compound and its derivatives with various proteins to understand their binding mechanisms. jst.go.jpnih.gov

These simulations can identify the key amino acid residues in the protein's active site that interact with the ligand and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). jst.go.jp Such studies on quinoline derivatives have provided valuable insights into their binding modes with different biological targets. nih.gov

Binding Mode Analysis within Enzyme Active Sites (e.g., NQO1, DNA topoisomerase I)

Molecular docking and simulation are powerful computational techniques used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, such as a protein. While specific docking studies for this compound with NAD(P)H:quinone oxidoreductase 1 (NQO1) and DNA topoisomerase I are not extensively detailed in publicly available literature, analysis of related quinoline and quinolinone derivatives provides a strong basis for inferring potential binding modes.

NQO1:

The enzyme NQO1 is a key player in cellular detoxification and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. Quinoline derivatives have been investigated as substrates and inhibitors of NQO1. Computational studies on 8-hydroxyquinoline (B1678124) derivatives, for instance, have shown that the quinoline moiety is crucial for interaction with the enzyme's active site. nih.gov These studies reveal that such compounds can achieve lower binding energy values compared to precursor molecules, indicating a stronger and more stable interaction with the protein's active center. nih.gov

For this compound, it is hypothesized that the planar quinolinone ring system would anchor the molecule within the active site of NQO1. The binding would likely be stabilized by a combination of hydrophobic interactions and specific polar contacts. The methyl group at the 4-position could engage in van der Waals interactions within a hydrophobic pocket, while the bromo substituent at the 8-position might form halogen bonds or other hydrophobic interactions, further enhancing binding affinity.

DNA topoisomerase I:

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. The quinoline scaffold is a known pharmacophore for topoisomerase inhibitors, capable of intercalating into the DNA-enzyme complex. researchgate.net Computational analyses of other quinoline derivatives have been used to develop 3D-QSAR models that correlate molecular structure with topoisomerase-II inhibitory activity. researchgate.net

In the context of DNA topoisomerase I, this compound is predicted to bind at the enzyme-DNA interface. The planar heterocyclic ring system is well-suited for intercalation between the DNA base pairs. The substituents on the quinolinone core would then be positioned to interact with specific amino acid residues of the topoisomerase enzyme, stabilizing the drug-enzyme-DNA ternary complex and inhibiting the religation of the DNA strand. The bromo group, in particular, could enhance target engagement through favorable interactions with aromatic residues in the enzyme's active site. smolecule.com

Enzyme TargetPredicted Interacting Moiety of CompoundPotential Types of InteractionKey Amino Acid Residues (Hypothesized)
NQO1Quinolinone RingHydrophobic Interactions, π-π StackingTyrosine, Phenylalanine, Tryptophan
NQO14-Methyl GroupVan der Waals, Hydrophobic InteractionsLeucine, Valine, Isoleucine
NQO18-Bromo GroupHalogen Bonding, Hydrophobic InteractionsMethionine, Proline
DNA Topoisomerase IPlanar Quinolinone CoreDNA Intercalation, π-π StackingDNA Base Pairs (G-C, A-T)
DNA Topoisomerase ILactam (C=O, N-H)Hydrogen BondingAspartate, Arginine, Lysine (B10760008)

Insights into Intermolecular Interactions (e.g., hydrogen bonding, π–π interactions)

The biological activity and solid-state properties of a molecule are profoundly influenced by its ability to form non-covalent intermolecular interactions. For this compound, the key interactions are hydrogen bonds and π–π stacking.

Hydrogen Bonding:

The 2-quinolinone scaffold contains a lactam moiety, which is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). This allows the molecule to form robust hydrogen bonds with amino acid residues in an enzyme's active site, such as the side chains of asparagine, glutamine, or the backbone amide groups. nih.gov Computational studies on related bromo-substituted quinoline derivatives have identified various hydrogen bonding patterns, including C–H···N and C–H···O linkages that contribute to the stability of the crystal structure. nih.gov In an enzymatic context, these interactions are critical for orienting the inhibitor correctly and ensuring high binding affinity. For example, the carbonyl oxygen can accept a hydrogen bond from a lysine or arginine residue, while the N-H group can donate a hydrogen bond to an aspartate or glutamate (B1630785) residue.

π–π Interactions:

Interaction TypeFunctional Group ResponsiblePotential Interacting Partner (in Enzymes)Significance
Hydrogen Bond (Donor)Lactam N-HAspartate, Glutamate, Carbonyl OxygenDirectional binding, specificity
Hydrogen Bond (Acceptor)Lactam C=OArginine, Lysine, Serine, HistidineAnchoring the molecule in the active site
π–π StackingAromatic Quinolinone Ring SystemPhenylalanine, Tyrosine, Tryptophan, HistidineStabilization of the binding complex
Halogen Bonding8-Bromo SubstituentCarbonyl Oxygen, Serine, ThreonineEnhanced binding affinity and selectivity
Hydrophobic Interactions4-Methyl Group, Benzene (B151609) RingLeucine, Isoleucine, Valine, AlanineContribution to binding free energy

Applications of 8 Bromo 4 Methylquinolin 2 1h One and Its Derivatives in Diverse Chemical Research Fields

Role as a Key Synthetic Building Block for Complex Organic Molecules

8-Bromo-4-methylquinolin-2(1H)-one serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its quinoline (B57606) core, substituted with a bromine atom, a methyl group, and a hydroxyl group (in its tautomeric form), provides multiple reactive sites for further chemical modifications. Chemists utilize this scaffold to construct a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

For instance, the bromine atom at the 8-position can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby expanding the molecular diversity of the resulting compounds. The methyl group at the 4-position can also be a site for various chemical transformations. The quinolinone ring system itself is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds. mdpi.com

Researchers have synthesized various derivatives from related quinolinone cores, such as triazoles, thiadiazoles, benzimidazoles, and oxadiazoles, highlighting the versatility of this class of compounds as synthetic precursors. researchgate.net The ability to generate a wide array of structurally diverse molecules from this compound underscores its importance as a fundamental building block in organic synthesis.

Development of Ligands for Metal Complexation and Catalysis Research

The quinolinone scaffold, particularly with the presence of the hydroxyl group and the nitrogen atom in the ring, makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. These ligands can bind to various metal ions, forming stable metal complexes with interesting properties and potential applications in catalysis.

Formation of Metal Complexes (e.g., Cu(II) and Co(II))

Derivatives of 8-hydroxyquinoline (B1678124) (a related compound) have been shown to form stable complexes with a variety of metal ions, including copper(II) and cobalt(II). scirp.org The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as donor atoms, chelating to the metal center. scirp.orgscirp.org This chelation often results in the formation of square planar or octahedral complexes, depending on the metal ion and the reaction conditions. scirp.orgscirp.org The formation of these complexes can be confirmed using techniques such as FTIR and UV/VIS spectroscopy. scirp.orgresearchgate.net The resulting metal complexes often exhibit different physical and chemical properties compared to the free ligand, which can be advantageous for various applications.

Exploration in Photocatalytic Systems

While specific research on the photocatalytic applications of this compound is not extensively detailed in the provided results, the general class of quinoline derivatives and their metal complexes are known to have potential in photocatalysis. The ability of the quinoline ring system to absorb light and the catalytic activity of the complexed metal ions can be harnessed to drive chemical reactions using light as an energy source. The structural modifications possible with this compound allow for the fine-tuning of its electronic and photophysical properties, which is a key aspect in the design of efficient photocatalysts.

Investigation in Structure-Activity Relationship (SAR) Studies for Biological Activity Mechanism Elucidation

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This compound and its derivatives have been the subject of such studies to elucidate their mechanisms of action and to design more potent and selective therapeutic agents.

Modulation of Activity through Structural Modifications

The biological activity of quinolinone derivatives can be significantly altered by making small changes to their chemical structure. SAR studies have revealed that the type and position of substituents on the quinoline ring play a crucial role in determining the compound's efficacy and selectivity. researchgate.netfrontiersin.org For example, the presence and position of halogen atoms, such as the bromine at the 8-position, can influence the compound's lipophilicity and its ability to interact with biological targets. researchgate.net

Modifications at various positions of the quinoline ring, including the introduction of different functional groups, have been shown to impact the biological profile of the resulting molecules. mdpi.comresearchgate.net These studies help in identifying the key structural features required for a specific biological activity, guiding the synthesis of new analogs with improved properties. nih.gov

Interactive Table: Impact of Structural Modifications on Biological Activity

Base Compound Modification Effect on Biological Activity
QuinazolinoneAddition of a chloro group at the 8-positionImportant for bioavailability and brain penetrability for PARP-1 inhibition. researchgate.net
QuinazolinoneLinkage with a 4-phenyl-tetrahyropyridine moietyExhibited strong potency against PARP-1. researchgate.net
Umbelliferone-8-hydroxyquinoline analoguesSpacer of 4 carbon atoms vs. 2 carbon atomsDerivatives with a 4-carbon spacer showed better antifungal activity. mdpi.com
Halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile6-chloro analogues vs. 9-methyl analogues6-chloro analogues were the most active against cancer cell lines. mdpi.com

Studies on Biological Targets and Pathways (e.g., enzyme inhibition, DNA interaction)

Research into the biological mechanisms of this compound derivatives has explored their interactions with various cellular components, including enzymes and DNA.

Enzyme Inhibition: Quinoline derivatives are known to inhibit various enzymes. mdpi.com For example, certain quinazolinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. researchgate.net The inhibitory potency of these compounds was found to be highly dependent on the specific substitutions on the quinazolinone ring. researchgate.net This highlights the potential of this chemical scaffold in developing targeted enzyme inhibitors for therapeutic purposes.

DNA Interaction: Some quinoline derivatives have been shown to interact with DNA, which can be a mechanism for their cytotoxic effects against cancer cells. nih.gov For instance, lanthanide complexes of 5,7-dibromo-8-quinolinol have been found to bind to DNA, likely through intercalation. nih.govresearchgate.net This interaction was shown to be stronger than that of the free ligand and resulted in enhanced cytotoxicity against various cancer cell lines. nih.govresearchgate.net These findings suggest that quinoline derivatives can be designed to target DNA and induce cell death in cancer cells.

Exploration in Material Science Research (e.g., Optoelectronic and Nonlinear Optical Properties)

The unique electronic structure of the quinolinone core, characterized by an extensive delocalized π-electron system, makes its derivatives promising candidates for applications in material science, particularly in optoelectronics and nonlinear optics (NLO). mdpi.comnih.gov Research into quinoline and quinolinone derivatives has revealed their potential for use in devices such as Organic Light Emitting Diodes (OLEDs). nih.govacs.org

The nonlinear optical properties of materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic compounds, especially those with donor-π-acceptor architectures, can exhibit significant NLO responses. nih.gov The quinolinone structure is considered electron-deficient, a characteristic that is frequently explored for NLO applications. nih.gov

The introduction of a bromine atom as a substituent can have a significant and favorable impact on the NLO properties of organic molecules. researchgate.net Bromo substituents can enhance microscopic second-order nonlinearities and also improve the thermal stability and transparency of the compounds. researchgate.net Studies on halogenated dihydroquinolinones have shown that these crystals are very promising NLO materials. rsc.org Theoretical calculations on these bromo-substituted quinolinones suggest that the presence of the halogen atom plays a role in the third-order nonlinear susceptibility (χ(3)). rsc.org

Furthermore, research on various quinolinone derivatives has demonstrated their NLO capabilities. The table below summarizes the findings for several related compounds, highlighting the potential of this structural class. While direct studies on this compound are not prevalent, the data from analogous structures suggest that it would likely possess interesting NLO properties worthy of investigation.

Compound TypeObserved/Calculated NLO PropertyKey FindingsReference
(E)-3-(4-Bromobenzylidene)-2-(4-chlorophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4(1H)-oneThird-order nonlinear susceptibility (χ(3))The compound has great potential for application as a third-order nonlinear optical material. nih.gov nih.gov
Polyimide with bromo-containing chromophoresMacroscopic NLO coefficient (d33)Exhibits a significantly higher NLO coefficient (20.1 pm/V) compared to analogues with nitro or cyano groups. researchgate.net researchgate.net
Isostructural halogenated dihydroquinolinones (bromo- and chloro-substituted)Third-order nonlinear susceptibility (χ(3))The crystals are considered very promising NLO materials, with the environment polarization effect and halogen substituent influencing the χ(3) value. rsc.org rsc.org
Quinoline-1,3-benzodioxole chalconeStrong NLO propertiesTheoretical and experimental studies confirmed significant NLO characteristics. rsc.org rsc.org

The combination of the quinolinone core, which is known to be a good platform for optoelectronic materials, with a bromine substituent, which is known to enhance NLO properties, suggests that this compound is a strong candidate for further research in material science. mdpi.comresearchgate.net Its properties could be tailored for applications in optical switching, data storage, and other photonic technologies.

Use as Analytical Standards and Reference Compounds in Chemical Analysis

In chemical analysis, analytical standards and reference compounds are crucial for the accurate identification and quantification of substances. These standards must be stable, pure, and well-characterized. Heterocyclic compounds are frequently used for these purposes due to their distinct and often rigid structures, which provide unique spectroscopic and chromatographic signatures. nih.gov

While this compound is not widely documented as a certified reference material, its chemical nature makes it a suitable candidate for such applications. The synthesis of various quinoline derivatives is well-established, allowing for the production of high-purity materials necessary for use as standards. nih.govrsc.orgnih.gov Bromo-substituted aromatic compounds, in particular, have a history of use as reagents in analytical chemistry. rsc.org

The utility of a compound as a reference standard is dependent on the availability of its comprehensive analytical data. For instance, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography rely on comparison with a known standard. The mass spectrum, including collision cross-section (CCS) values, provides a unique fingerprint for a molecule that can be used for its identification in complex mixtures.

The table below outlines the types of analytical data that would be essential for establishing this compound as a reference compound, based on data available for analogous structures.

Analytical TechniqueType of DataRelevance for a Reference Standard
NMR Spectroscopy (¹H, ¹³C)Chemical shifts, coupling constantsProvides structural confirmation and purity assessment.
Mass Spectrometry (MS)Molecular weight, fragmentation pattern, m/z valuesConfirms molecular formula and aids in identification.
Chromatography (HPLC, GC)Retention time, purity analysisUsed for separation and quantification against the standard.
Infrared (IR) SpectroscopyVibrational frequencies of functional groupsConfirms the presence of key structural features.
Ultraviolet-Visible (UV-Vis) SpectroscopyAbsorption maxima (λmax)Provides information about the electronic structure and can be used for quantification.

Given that many quinoline derivatives are investigated for their biological activities, having a reliable analytical standard like this compound would be invaluable for metabolic studies, quality control of synthesized compounds, and in the development of new analytical methods for detecting and quantifying this class of compounds in various matrices. nih.govresearchgate.netnih.gov Its stability and unique substitution pattern would likely provide a distinct analytical profile, making it a useful tool for researchers in synthetic and analytical chemistry.

Future Research Directions and Emerging Areas for 8 Bromo 4 Methylquinolin 2 1h One

Development of Novel and Sustainable Synthetic Approaches

The classical methods for synthesizing the quinoline (B57606) and quinolinone skeletons often involve harsh conditions, expensive starting materials, and generate significant waste. researchgate.netacs.org Future research will undoubtedly focus on developing greener, more sustainable synthetic routes to 8-Bromo-4-methylquinolin-2(1H)-one. This aligns with the broader push in chemistry towards processes that are more environmentally benign and economically viable. researchgate.netnih.gov

Promising areas for investigation include:

One-Pot Syntheses: Multi-component reactions, such as the Friedländer annulation, offer a pathway to improve atom economy by combining several synthetic steps into a single operation. acs.orgresearchgate.net Developing a one-pot method starting from simple, readily available precursors could significantly streamline the production of this compound.

Novel Catalysis: The use of earth-abundant metal catalysts, such as manganese or iron, is a key direction for sustainable chemistry. acs.org Research into manganese PNP pincer complexes, for example, has shown high efficiency in the synthesis of other quinolines and could be adapted for this specific compound. acs.org Similarly, exploring catalysts like indium (III) chloride or bismuth triflate, which can facilitate quinoline synthesis under mild conditions, is a promising avenue. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis represent energy-efficient techniques that can dramatically reduce reaction times and improve yields. nih.gov Applying these methods to established reactions, like the Knorr synthesis of the quinolinone core, could lead to more sustainable processes. nih.govresearchgate.net

Green Solvents and Solvent-Free Reactions: Moving away from high-boiling, hazardous solvents towards water, ethanol (B145695), or even solvent-free (neat) conditions is a fundamental goal of green chemistry. researchgate.netacs.orgnih.gov Investigating the feasibility of synthesizing this compound under these conditions, perhaps catalyzed by molecular iodine or silica (B1680970), would be a significant advancement. acs.org

Table 1: Emerging Sustainable Synthetic Strategies

Strategy Description Potential Advantages
Manganese Catalysis Utilizes earth-abundant manganese pincer complexes to catalyze quinoline formation. acs.org Environmentally benign, high atom efficiency, practical. acs.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. nih.govnih.gov Reduced reaction times, improved yields, energy efficient. nih.govnih.gov
Solvent-Free Reactions Conducts synthesis in the absence of a solvent, often at mild temperatures. acs.org Reduces solvent waste, simplifies purification, potentially lower cost. acs.org
One-Pot Procedures Combines multiple reaction steps into a single process without isolating intermediates. nih.govresearchgate.net Increased efficiency, less waste, improved atom economy. acs.orgnih.gov

Advanced Derivatization for Tailored Chemical Functionality

The quinoline scaffold is considered a "privileged" structure in medicinal chemistry due to its flexibility for structural modification, allowing for the fine-tuning of its properties. nih.gov For this compound, future research will focus on advanced derivatization to create a library of analogues with tailored functionalities for specific applications.

Key strategies for derivatization include:

Nucleophilic Substitution: The quinolinone core is amenable to various nucleophilic substitution reactions. For instance, related compounds like 4-chloro-8-methylquinolin-2(1H)-one have been shown to react with nucleophiles to introduce amino, hydrazino, and other functional groups at the 4-position. mdpi.com Similar strategies can be applied to derivatives of this compound.

Hybrid Molecule Synthesis: A promising approach involves creating hybrid molecules by linking the quinolinone scaffold to other pharmacophores, such as pyrazole, thiazole, or oxadiazole moieties. nih.govrsc.org This tactic has been successful in developing potent and selective enzyme inhibitors from other quinoline cores. nih.gov

Functionalization of the Benzene (B151609) Ring: The bromine atom at the 8-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. This would enable extensive exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

In-Depth Mechanistic Investigations of Complex Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. Future research should move beyond simple product analysis to detailed kinetic and mechanistic studies.

Areas for focused investigation include:

Reaction Pathway Analysis: For key synthetic steps, such as the intramolecular cyclization in the Camps or Knorr reactions, detailed studies are needed to understand the transition states and intermediates. researchgate.netmdpi.com Techniques like in-situ IR or NMR spectroscopy can monitor the formation of intermediates and byproducts in real-time. researchgate.netnih.gov

Role of Substituents: Mechanistic studies can elucidate the electronic and steric effects of the bromo and methyl substituents on the reactivity of the quinolinone core. Understanding how these groups influence reaction rates and regioselectivity is key to designing more efficient synthetic transformations.

Photochemical Reactions: The photochemical activation of metal complexes is an emerging area. nih.gov Investigating the photoswitchable reactions of this compound, or its metal complexes, could uncover novel reactivity and applications.

Integration of Advanced Computational and Experimental Methodologies for Predictive Design

The synergy between computational modeling and experimental work is revolutionizing chemical research. frontiersin.org For this compound, integrating these methodologies will accelerate the discovery of new derivatives with desired properties.

Future directions include:

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish mathematical relationships between the chemical structure of derivatives and their activity. nih.gov These models can then be used to computationally screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving considerable cost and effort. nih.govfrontiersin.org

Molecular Docking and Dynamics: For biological applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound bind to specific protein targets. frontiersin.orgrsc.org This in silico approach helps in understanding the mode of action and in designing molecules with enhanced affinity and selectivity. frontiersin.org

DFT Calculations for Reactivity and Properties: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, analyze frontier molecular orbitals (FMOs), and map molecular electrostatic potential (MEP). rsc.org This information helps in identifying reactive sites for electrophilic or nucleophilic attack and can predict physical properties, such as those relevant to nonlinear optical (NLO) materials. rsc.org

Table 2: Computational Tools for Predictive Design

Computational Method Application Predicted Outcomes
QSAR Correlate chemical structure with activity. nih.gov Predict biological activity (e.g., MIC values) for new compounds. nih.gov
Molecular Docking Simulate binding of a ligand to a receptor. frontiersin.org Identify potential biological targets, predict binding affinity and mode. frontiersin.org
Molecular Dynamics (MD) Simulate the movement of atoms and molecules over time. frontiersin.org Assess the stability of ligand-receptor complexes.
DFT Calculations Determine electronic structure and properties. rsc.org Predict reactivity, molecular geometry, and spectroscopic properties. rsc.org

Exploration of New Non-Biological Applications in Materials Science or Catalysis

While quinolinones are primarily studied for their biological activity, their unique electronic and structural features make them attractive candidates for non-biological applications. Future research should explore the potential of this compound and its derivatives in materials science and catalysis.

Emerging areas include:

Catalysis: 8-hydroxyquinoline (B1678124) derivatives are known to form stable complexes with various metals, including vanadium. mdpi.com These complexes have shown high catalytic activity in oxidation reactions, such as the conversion of hydrocarbons using hydrogen peroxide. mdpi.com Future work could involve synthesizing metal complexes of this compound derivatives and evaluating their catalytic potential in a range of organic transformations.

Materials for Optics: Theoretical studies on similar quinolinone structures have suggested potential for nonlinear optical (NLO) applications. rsc.org NLO materials are crucial for technologies like optical switching and data storage. Experimental validation of the NLO properties of this compound and its derivatives is a compelling direction for future research.

Specialty Polymers and Adhesives: The quinolinone structure could be incorporated into polymer backbones or used as a functional additive to create specialty materials. Companies in the chemical sector manufacture a variety of resins and polymers for industrial applications, and novel monomers like a derivatized this compound could lead to materials with unique thermal or adhesive properties. tailoredchemical.com

Q & A

Q. Advanced Research Focus

  • Docking Studies : Predict binding affinity to biological targets (e.g., topoisomerases) using AutoDock or Schrödinger.
  • Reactivity Simulations : DFT calculations (Gaussian, ORCA) identify electrophilic sites for functionalization.
  • Solvent Effects : COSMO-RS models optimize reaction conditions by predicting solubility and solvent interactions .

What strategies resolve data contradictions in biological activity comparisons between this compound and related quinolinones?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends.
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity.
  • Dose-Response Studies : Establish EC₅₀ values to normalize potency comparisons.
    For example, discrepancies in antimicrobial activity between 8-Bromo-2-methylquinolin-4-ol and 8-hydroxyquinoline were resolved by controlling for assay conditions (e.g., pH, inoculum size) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.